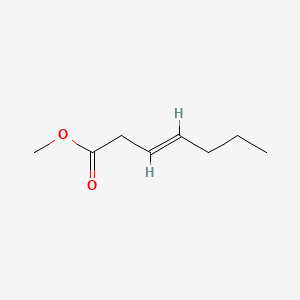

3-Heptenoic acid, methyl ester, (E)-

Description

(E)-3-Heptenoic acid methyl ester (C₈H₁₄O₂, MW 142.19) is an unsaturated fatty acid methyl ester characterized by a seven-carbon chain with a trans-configured double bond at the third position. It is naturally occurring, identified in Hibiscus sabdariffa methanolic extracts, and contributes to flavor/aroma profiles in plant-derived products . Its structure and reactivity make it a subject of interest in organic synthesis and biochemistry.

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

methyl (E)-hept-3-enoate |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |

InChI Key |

MELNJTLUIHVCHX-AATRIKPKSA-N |

Isomeric SMILES |

CCC/C=C/CC(=O)OC |

Canonical SMILES |

CCCC=CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Heptenoic Acid

3.1 Direct Fischer Esterification

- The most straightforward method is the acid-catalyzed esterification of (E)-3-heptenoic acid with methanol.

- Typically, a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid is used.

- Reaction conditions involve refluxing the acid and methanol mixture at temperatures between 100°C and 130°C.

- Water formed during the reaction is removed either by azeotropic distillation or by adding dehydrating agents to drive the equilibrium toward ester formation.

- Methanol is used in excess (3 to 5 molar equivalents) to improve yield.

- Under optimized conditions, high yields (>90%) of methyl (E)-3-heptenoate can be obtained.

- Sulfuric acid is the preferred catalyst due to its strong acidity and non-volatility.

- Organic solvents such as hydrocarbons with boiling points between -10°C and 200°C may be used to facilitate azeotropic removal of water.

- The reaction can be performed batchwise or continuously with careful control of reactant feed and product removal.

Synthesis via Halogenation and Elimination

4.1 Halogenation of Heptenoic Acid Esters

- Starting from 2-heptenoic acid esters (e.g., isopropyl or methyl esters), bromination at the 2,3-positions can be performed using bromine in dioxane at low temperatures (0°C).

- This yields 2,3-dibromo heptenoic acid esters as intermediates.

4.2 Dehydrohalogenation to Form the Double Bond

- The 2,3-dibromo esters are treated with a strong base such as potassium hydroxide in an ether or liquefied ammonia solvent at low temperatures (-30°C to 30°C).

- This reaction induces elimination of hydrogen bromide, forming the triple bond intermediate or the (E)-alkene methyl ester depending on conditions.

- The final product, methyl (E)-3-heptenoate, can be isolated by separation and vacuum distillation.

- Reported yields for this step vary but can reach approximately 26-59% depending on conditions and starting materials.

Alternative Synthetic Routes

- Enzymatic or chemical methods involving selective oxidation or functional group transformations on heptanoic acid derivatives have been explored for related compounds but are less documented specifically for (E)-3-heptenoic acid methyl ester.

- Methylation of the acid can also be achieved using methyl iodide in the presence of a base, but this requires careful control to avoid isomerization of the double bond.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fischer Esterification | (E)-3-Heptenoic acid | Methanol, H2SO4 (acid catalyst) | 100-130°C, reflux, azeotropic distillation | >90 | Most common, simple, high yield |

| Halogenation + Elimination | 2-Heptenoic acid esters | Br2 (bromine), KOH, ether or NH3 | 0°C for bromination, -30°C to 30°C for elimination | 26-59 | Multi-step, moderate yield, requires purification |

| Methylation with Methyl Iodide | (E)-3-Heptenoic acid or derivatives | Methyl iodide, base | Mild conditions | Variable | Risk of isomerization, less common |

Research Findings and Analytical Verification

- Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the primary analytical technique for confirming the (E)-configuration and purity of 3-Heptenoic acid, methyl ester.

- The major fragmentation peak in GC-MS is at m/z 74, consistent with the methyl ester group.

- Retention times for (E)-3-heptenoic acid methyl ester are distinguishable from the (Z)-isomer by GC, with the trans isomer showing a characteristic retention time around 8.5 minutes under specific temperature programs.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the methyl ester group (singlet ~3.6 ppm in ¹H NMR) and the trans double bond geometry by coupling constants.

- Infrared (IR) spectroscopy shows characteristic ester carbonyl stretch near 1735 cm⁻¹ and alkene C=C stretch near 1650 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Heptenoic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to (E)-3-Heptenoic acid and methanol in the presence of an acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents like peracids.

Substitution: The ester can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA).

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

Hydrolysis: (E)-3-Heptenoic acid and methanol.

Reduction: (E)-3-Hepten-1-ol.

Oxidation: Epoxides or diols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(E)-3-Heptenoic acid methyl ester has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules. Its unsaturated nature makes it a useful intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.

Industry: Used in the fragrance and flavor industry due to its pleasant odor. It is also used as a solvent and in the production of polymers and resins.

Mechanism of Action

The mechanism of action of (E)-3-Heptenoic acid methyl ester depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are still under investigation, but its unsaturated nature allows it to participate in various biochemical reactions.

Comparison with Similar Compounds

Ethyl (E)-3-Hexenoate

- Formula : C₈H₁₄O₂ (MW 142.20) .

- Key Differences: Chain Length: Derived from a six-carbon acid (hexenoic acid) vs. seven-carbon (heptenoic acid). Ester Group: Ethyl ester increases molecular weight slightly compared to methyl esters. Applications: Found in volatile organic compounds (VOCs) of fruits and beverages, influencing aroma profiles .

(E)-3-Heptenoic Acid Ethyl Ester

Methyl 3-Methylbutanoate

Methyl Oleate (cis-9-Octadecenoic Acid Methyl Ester)

Physicochemical Properties and Reactivity

Physical Properties

| Compound | Boiling Point (°C) | Solubility | LogP |

|---|---|---|---|

| (E)-3-Heptenoic acid methyl ester | ~170–180 (estimated) | Low in water, soluble in organic solvents | ~2.5 |

| Ethyl (E)-3-hexenoate | ~160–170 | Similar to methyl ester | ~2.7 |

| (E)-3-Heptenoic acid ethyl ester | ~190–200 | Lower solubility in polar solvents | ~3.0 |

Notes:

Reactivity

- Enzymatic Oxidation: (E)-3-Heptenoic acid derivatives are substrates for unspecific peroxygenases (UPOs), producing epoxides or hydroxylated products .

- Hydrolysis : Methyl esters hydrolyze faster than ethyl esters under acidic/basic conditions due to smaller steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.